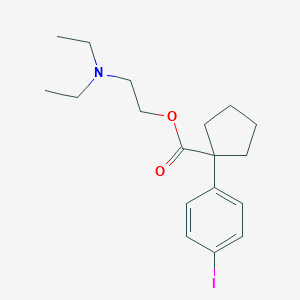
Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester (commonly known as CIDEA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CIDEA is a synthetic compound that is often used as a tool in the study of various biological processes.
Mécanisme D'action
CIDEA's mechanism of action is not fully understood. However, it is thought to regulate lipid metabolism by modulating the expression of genes involved in lipogenesis and lipolysis. CIDEA has also been shown to interact with various proteins involved in lipid metabolism, including perilipin and adipose triglyceride lipase.
Effets Biochimiques Et Physiologiques
CIDEA has been shown to have both biochemical and physiological effects. Biochemically, CIDEA has been shown to regulate the expression of genes involved in lipid metabolism. Physiologically, CIDEA has been implicated in the regulation of thermogenesis and energy homeostasis. Additionally, CIDEA has been shown to play a role in the development of obesity and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CIDEA has several advantages and limitations for lab experiments. One advantage of using CIDEA is its ability to modulate lipid metabolism, which can be used to study various biological processes. Additionally, CIDEA is a synthetic compound, which allows for precise control over its concentration and administration. One limitation of using CIDEA is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of CIDEA is a complex process that requires specialized knowledge and equipment.
Orientations Futures
There are several future directions for the study of CIDEA. One direction is the further exploration of CIDEA's mechanism of action. Additionally, the potential clinical applications of CIDEA in the treatment of obesity and metabolic disorders should be investigated. Furthermore, the development of new synthetic compounds that can modulate lipid metabolism should be explored.
Conclusion:
Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester (CIDEA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CIDEA has been extensively used in the study of various biological processes, including adipocyte differentiation, lipid droplet formation, and insulin signaling. CIDEA's mechanism of action is not fully understood, but it is thought to regulate lipid metabolism by modulating the expression of genes involved in lipogenesis and lipolysis. CIDEA has several advantages and limitations for lab experiments, and there are several future directions for the study of CIDEA.
Méthodes De Synthèse
CIDEA is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of CIDEA is a complex process that requires specialized knowledge and equipment. The exact synthesis method of CIDEA is not widely publicized due to its potential misuse.
Applications De Recherche Scientifique
CIDEA has been extensively used in scientific research due to its ability to modulate lipid metabolism. CIDEA has been shown to play a critical role in the regulation of thermogenesis and energy homeostasis. Additionally, CIDEA has been implicated in the development of obesity and metabolic disorders. CIDEA has also been used as a tool in the study of various biological processes, including adipocyte differentiation, lipid droplet formation, and insulin signaling.
Propriétés
Numéro CAS |
135569-31-2 |
|---|---|
Nom du produit |
Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester |
Formule moléculaire |
C18H26INO2 |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 1-(4-iodophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C18H26INO2/c1-3-20(4-2)13-14-22-17(21)18(11-5-6-12-18)15-7-9-16(19)10-8-15/h7-10H,3-6,11-14H2,1-2H3 |
Clé InChI |
ILEKPVSEMHSRPU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)I |
SMILES canonique |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)I |
Synonymes |
4-iodocaramiphen para-iodocaramiphen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



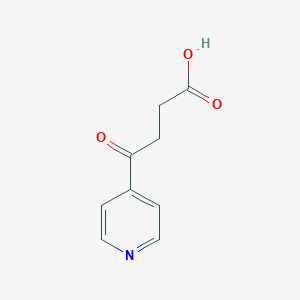
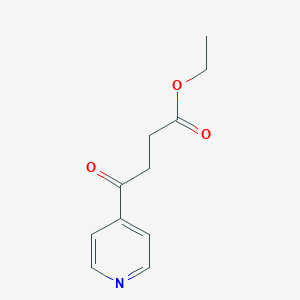
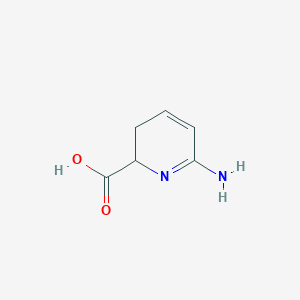

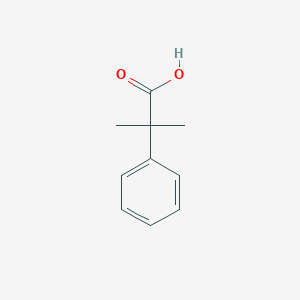
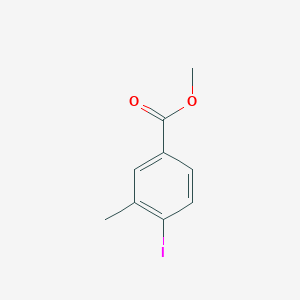
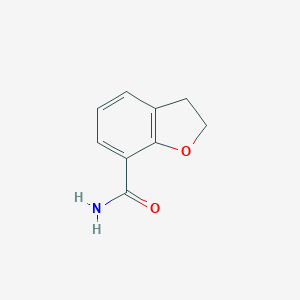
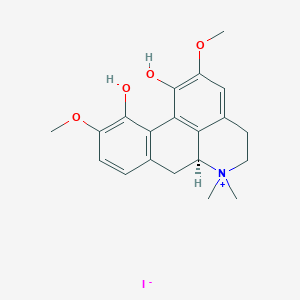
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
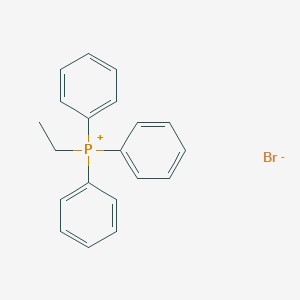
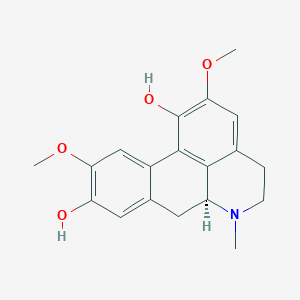
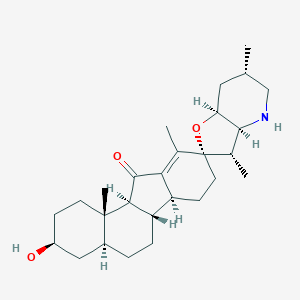
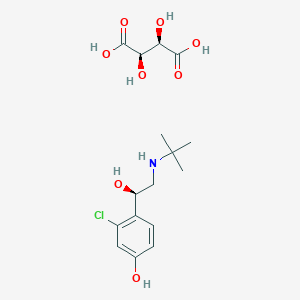
![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)